

Physical and chemical properties of Imidazo[1,2-a]pyridin-8-ylmethanol

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Compound of Interest

Compound Name: Imidazo[1,2-a]pyridin-8-ylmethanol

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An In-depth Technical Guide to Imidazo[1,2-a]pyridin-8-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a privileged scaffold in the design of novel therapeutic agents. The broader class of imidazo[1,2-a]pyridine derivatives has demonstrated a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, and antiviral properties. This technical guide focuses specifically on **Imidazo[1,2-a]pyridin-8-ylmethanol**, providing a comprehensive overview of its known physical and chemical properties, available synthesis and characterization data, and its potential role within relevant biological pathways.

Core Physical and Chemical Properties

Imidazo[1,2-a]pyridin-8-ylmethanol is a solid compound at room temperature, with a purity of approximately 98% as reported by commercial suppliers.^[1] Key identifying information and physical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	111477-17-9	[1]
Molecular Formula	C ₈ H ₈ N ₂ O	[1]
Molecular Weight	148.16 g/mol	[1]
Physical State	Solid	[1]
Purity	~98%	[1]

Note: Specific experimental data for melting point, boiling point, and solubility are not readily available in the surveyed literature.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Imidazo[1,2-a]pyridin-8-ylmethanol** is not explicitly described in the reviewed literature, the general synthesis of the imidazo[1,2-a]pyridine scaffold is well-documented. Common synthetic strategies involve the condensation of 2-aminopyridines with α -haloketones or related reagents.[2][3] Variations of this approach, including microwave-assisted and multicomponent reactions, have been developed to improve yields and reaction conditions.

The characterization of imidazo[1,2-a]pyridine derivatives typically involves a suite of spectroscopic techniques.

Experimental Protocols for Characterization (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
- Samples are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆.
- Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Mass Spectrometry (MS):

- Mass spectra are often obtained using a Quadrupole GC/MS system with an electron energy of 70 eV to determine the molecular weight and fragmentation pattern.[\[4\]](#)

Infrared (IR) Spectroscopy:

- IR spectra are recorded on an FTIR spectrometer to identify characteristic functional groups.

Note: Specific ^1H NMR, ^{13}C NMR, IR, and mass spectral data for **Imidazo[1,2-a]pyridin-8-ylmethanol** are not available in the public domain literature reviewed.

Potential Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine core is a key pharmacophore in numerous compounds with significant biological activity. While the specific biological profile of **Imidazo[1,2-a]pyridin-8-ylmethanol** has not been detailed, the broader class of imidazo[1,2-a]pyridines are known to interact with several important signaling pathways implicated in disease, particularly in oncology.

PI3K/mTOR Pathway: Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway, which is a critical regulator of cell growth, proliferation, and survival.[\[4\]](#)

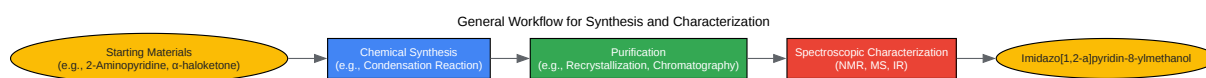
c-Met Signaling: The c-Met receptor tyrosine kinase is another important target in cancer therapy. Novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors.[\[5\]](#)

Wnt/ β -catenin Signaling: The Wnt/ β -catenin signaling pathway plays a crucial role in embryonic development and its dysregulation is linked to various cancers. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[\[6\]](#)

The potential for **Imidazo[1,2-a]pyridin-8-ylmethanol** to interact with these or other signaling pathways warrants further investigation and could be a promising area for future research in drug discovery.

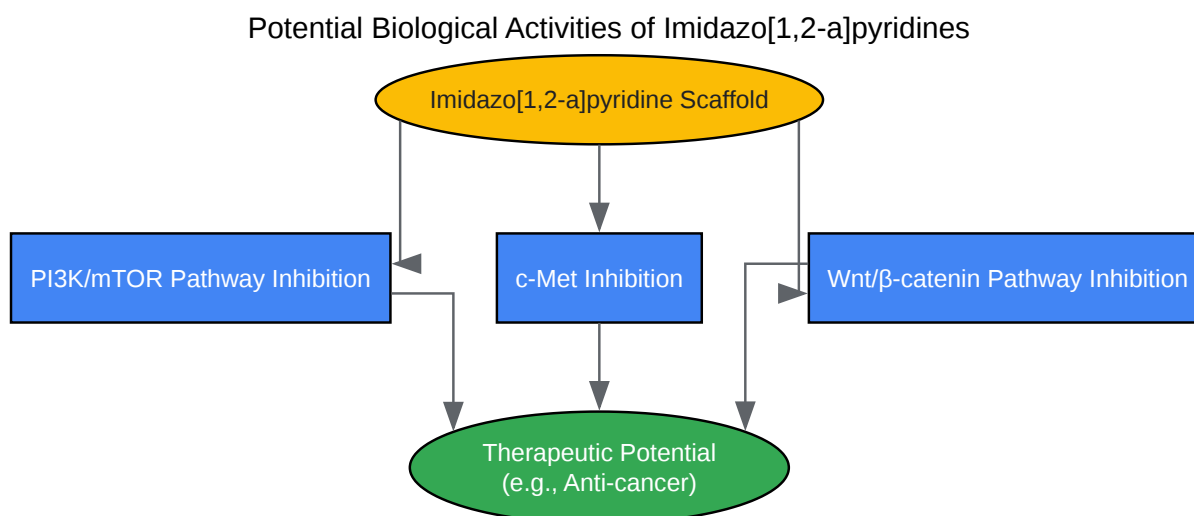
Experimental Workflows and Logical Relationships

To facilitate further research and development, the following diagrams illustrate a general workflow for the synthesis and characterization of imidazo[1,2-a]pyridine derivatives and the logical relationship of their potential biological activities.



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Caption: A generalized workflow for the synthesis and characterization of imidazo[1,2-a]pyridine compounds.



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Caption: Logical relationship of the imidazo[1,2-a]pyridine scaffold to potential biological targets and therapeutic outcomes.

Conclusion

Imidazo[1,2-a]pyridin-8-ylmethanol belongs to a class of compounds with significant therapeutic potential. While specific experimental data for this particular derivative is limited in the public domain, the well-established chemistry and diverse biological activities of the

imidazo[1,2-a]pyridine scaffold provide a strong foundation for future research. Further investigation into the synthesis, detailed characterization, and biological evaluation of **Imidazo[1,2-a]pyridin-8-ylmethanol** is warranted to fully elucidate its potential as a novel therapeutic agent. This guide serves as a foundational resource for researchers embarking on such investigations.

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